Rifaximin Impurity B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B involves the fermentation of Amycolatopsis mediterranei. The biosynthesis begins with the formation of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is part of the naphthalene aromatic moiety in rifamycin B . The process includes several enzymatic steps that lead to the formation of the macrocyclic intermediate, proansamycin X, which is further modified to produce rifamycin B .
Industrial Production Methods: Industrial production of rifamycin B typically involves large-scale fermentation processes. Optimized fermentation conditions, including the use of specific nutritional components like soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital, have been shown to significantly enhance rifamycin B production . Continuous flow synthesis methods have also been explored to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Rifamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reduction of rifamycin B can lead to the formation of rifamycin SV, which is a key intermediate for synthesizing other rifamycin derivatives .
Common Reagents and Conditions: Common reagents used in the chemical reactions of rifamycin B include iron(III) for reduction reactions and tert-butylamine for continuous flow synthesis . The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates and yields.
Major Products: The major products formed from the reactions of rifamycin B include rifamycin SV, rifampicin, and other derivatives like rifabutin and rifapentine .
Scientific Research Applications
Rifamycin B has a wide range of applications in scientific research:
Mechanism of Action
Rifamycin B exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds strongly to the DNA-dependent RNA polymerase of prokaryotes, preventing the transcription process . This inhibition is highly specific to bacterial RNA polymerase, making rifamycin B and its derivatives effective against a broad spectrum of bacteria .
Comparison with Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifalazil
- Rifaximin
Comparison: Rifamycin B is unique in its structure and serves as the parent compound for many derivatives. Compared to rifampicin, rifabutin, and rifapentine, rifamycin B has a distinct naphthalene aromatic moiety that is crucial for its biosynthesis . While rifampicin is widely used for tuberculosis treatment, rifabutin and rifapentine are preferred for their pharmacokinetic properties and reduced drug interactions . Rifaximin, on the other hand, is primarily used for treating traveler’s diarrhea .
Properties
IUPAC Name |
2-[(13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTCRTQCPJICLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H49NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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